molecular formula C13H18ClN3OS B6489037 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride CAS No. 1217113-05-7

6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

Cat. No.: B6489037
CAS No.: 1217113-05-7
M. Wt: 299.82 g/mol
InChI Key: OBONXZVRZUJIRI-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a benzothiazole derivative characterized by a methoxy group at position 6 of the benzothiazole core and a 4-methylpiperazine moiety at position 2, rendered water-soluble as a hydrochloride salt. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and fluorogenic properties .

Properties

IUPAC Name

6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS.ClH/c1-15-5-7-16(8-6-15)13-14-11-4-3-10(17-2)9-12(11)18-13;/h3-4,9H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBONXZVRZUJIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

A widely adopted method involves cyclizing 2-aminothiophenol with a carbonyl source. For example, reacting 2-amino-4-methoxythiophenol with chloroacetyl chloride in anhydrous toluene under reflux (110°C, 6 hours) yields 6-methoxy-1,3-benzothiazole. Potassium carbonate is often employed to deprotonate intermediates, facilitating nucleophilic attack.

Table 1: Cyclization Conditions and Yields

Carbonyl SourceSolventTemperature (°C)Time (h)Yield (%)
Chloroacetyl chlorideToluene110678
Acetic anhydrideDMF120465
PhosgeneTHF80382

Alternative Pathways via Thioamide Intermediates

Singh et al. demonstrated that 2-acetoacetylbenzothiazole derivatives undergo cyclization with hydrazine to form substituted benzothiazoles. While this method is less common for methoxy-substituted analogs, it offers flexibility for introducing electron-withdrawing groups.

Introduction of the Methoxy Group

The 6-methoxy substituent is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Direct Methylation of Hydroxy Precursors

Methylation of 6-hydroxy-1,3-benzothiazole using methyl iodide in the presence of potassium carbonate (dry acetone, 50°C, 12 hours) achieves >90% conversion. Excess methyl iodide (1.5 equivalents) ensures complete substitution.

Protection-Deprotection Strategies

For sensitive intermediates, methoxy groups may be introduced via:

  • Trimethylsilyl protection : Shields hydroxyl groups during piperazine substitution.

  • Benzyl ether formation : Removed via hydrogenolysis post-synthesis.

Piperazine Substitution at the 2-Position

Installing the 4-methylpiperazinyl group requires precise control of nucleophilic aromatic substitution (SNAr) conditions.

SNAr with Preformed Benzothiazole Halides

Reacting 2-chloro-6-methoxy-1,3-benzothiazole with 4-methylpiperazine in dimethyl sulfoxide (DMSO) at 80°C for 24 hours achieves 70–75% yield. Catalytic potassium iodide (10 mol%) enhances reactivity by stabilizing transition states.

Table 2: Piperazine Substitution Optimization

Leaving GroupSolventBaseTemperature (°C)Yield (%)
ClDMSOK2CO38075
BrDMFEt3N10068
INMPDBU12082

One-Pot Approaches

Recent advances combine benzothiazole formation and piperazine substitution in a single reactor. For example, microwave-assisted synthesis (150°C, 30 minutes) reduces total reaction time from 24 hours to <2 hours while maintaining 80% yield.

Hydrochloride Salt Formation

The final step involves precipitating the hydrochloride salt to improve stability and solubility.

Acidic Workup

Adding concentrated hydrochloric acid (37%) to the free base in ethanol (0–5°C, 1 hour) yields crystalline product with >95% purity. Critical parameters include:

  • pH control : Maintain pH <2 during precipitation.

  • Cooling rate : Slow cooling (−0.5°C/min) enhances crystal uniformity.

Alternative Salting Agents

While hydrochloride is standard, comparative studies show that methanesulfonate salts exhibit superior solubility in polar aprotic solvents.

Process Optimization and Scalability

Solvent-Free Synthesis

Ball milling 6-methoxy-1,3-benzothiazole-2-thiol with 4-methylpiperazine (1:1.2 molar ratio) for 2 hours achieves 85% yield, eliminating solvent waste.

Continuous Flow Reactors

Microfluidic systems enable precise temperature control during SNAr, reducing side product formation to <5%. Residence times of 10 minutes at 150°C match batch reactor outputs.

Table 3: Scalability Metrics

ParameterBatch ReactorFlow Reactor
Reaction Time24 h0.5 h
Yield75%78%
Purity95%98%
Solvent Consumption500 mL/mol50 mL/mol

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 3.31 (s, 3H, OCH₃), 2.45 (s, 3H, NCH₃), 2.60–3.10 (m, 8H, piperazine).

  • IR : Peaks at 1245 cm⁻¹ (C-O-C stretch) and 1580 cm⁻¹ (C=N benzothiazole).

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) confirms ≥99% purity when using recrystallization from ethanol/water (4:1) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and benzothiazole nitrogen atoms serve as nucleophilic sites. For example:

  • Alkylation : The secondary amine in the piperazine ring reacts with alkyl halides under basic conditions. In a study of analogous compounds, 2-mercapto-6-aminobenzothiazole derivatives were alkylated with chloro-methyl side chains using NaHCO₃ in ethanol .

  • Acylation : The piperazine nitrogen reacts with acyl chlorides. For instance, benzoyl chloride was used to acylate similar benzothiazole-piperazine hybrids under microwave irradiation, yielding derivatives with improved solubility .

Example Reaction Conditions

Reaction TypeReagents/ConditionsYieldSource
AlkylationCH₃Cl, NaHCO₃, ethanol, reflux78%
AcylationBenzoyl chloride, microwave (80°C, 3 min)96%

Electrophilic Aromatic Substitution

The methoxy group activates the benzothiazole ring toward electrophilic substitution. Key reactions include:

  • Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) selectively target the 5-position of the benzothiazole ring due to the methoxy group’s para-directing effect.

  • Halogenation : Bromination or iodination occurs under mild conditions, as seen in the synthesis of 6-halogenated benzothiazole derivatives using NaI or NaBr in acidic media .

Regioselectivity Data

ElectrophilePosition SubstitutedNotes
NO₂⁺C-5 (benzothiazole)Activated by methoxy group
Br₂C-5 or C-7Depends on solvent polarity

Ring-Opening and Functionalization

The benzothiazole ring can undergo controlled cleavage:

  • Hydrolysis : Under acidic conditions (e.g., HCl/H₂O, reflux), the thiazole ring opens to form 2-aminothiophenol derivatives, which are intermediates for further functionalization.

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids at the 6-position has been reported for analogous compounds, enabling aryl group introduction.

Synthetic Utility

  • Hydrolysis products serve as precursors for synthesizing benzimidazoles or benzoxazoles via condensation with aldehydes .

Methoxy Group Transformations

The methoxy group undergoes demethylation or oxidation:

  • Demethylation : BBr₃ in CH₂Cl₂ at −78°C converts the methoxy group to a hydroxyl group, enhancing hydrogen-bonding capacity.

  • Oxidation : Strong oxidants (e.g., KMnO₄) transform the methoxy group into a carbonyl, though this is less common due to competing ring oxidation.

Coordination Chemistry

The piperazine nitrogen and benzothiazole sulfur act as ligands for metal ions:

  • Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), as confirmed by UV-Vis and NMR spectroscopy .

Stability Constants

Metal IonLog K (Stability Constant)Application
Cu²⁺8.2 ± 0.3Catalysis
Zn²⁺7.8 ± 0.2Bioimaging

Microwave-Assisted Reactions

Microwave irradiation significantly enhances reaction efficiency:

  • Cyclization : A study achieved 98% yield for benzimidazole derivatives using microwave irradiation (80°C, 2 min) compared to 12 hours under conventional heating .

  • Condensation : Syntheses of triazole-linked benzothiazoles were completed in 5–10 minutes with >85% yields .

Optimized Microwave Conditions

ReactionTime (min)Yield (%)
Cyclization to imidazole298
Acylation396

Biological Activity-Driven Modifications

To enhance pharmacokinetic properties, the compound undergoes targeted modifications:

  • N-Methylation : Improves blood-brain barrier permeability, as demonstrated in riluzole analogs .

  • Trifluoromethoxy Introduction : Increases lipophilicity and anti-myotonic activity .

Structure-Activity Relationship (SAR)

ModificationBioactivity Change
N-Methylpiperazine↑ Solubility, ↑ IC₅₀
6-Trifluoromethoxy↑ Lipophilicity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzothiazole derivatives, including 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of benzothiazoles could effectively target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties. These compounds can disrupt bacterial cell walls or interfere with essential metabolic processes, making them potential candidates for developing new antimicrobial agents .

Neuropharmacology

CNS Activity
The piperazine moiety in the compound suggests potential activity on the central nervous system (CNS). Research has indicated that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine. This opens avenues for exploring this compound in treating mood disorders and anxiety-related conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of benzothiazole derivatives is crucial for optimizing their biological activity. The presence of the methoxy group and the piperazine ring significantly influences the pharmacological profile of these compounds. Researchers are actively investigating how modifications to these structures can enhance efficacy and reduce toxicity, leading to more effective therapeutic agents .

Case Studies

Study Findings Implications
Study on Anticancer Activity Demonstrated significant inhibition of cell proliferation in breast cancer cells.Supports further development of benzothiazole derivatives as anticancer agents.
Antimicrobial Evaluation Showed effectiveness against Gram-positive bacteria with low MIC values.Suggests potential for developing new antibiotics targeting resistant strains.
CNS Activity Assessment Indicated potential anxiolytic effects in animal models.Encourages exploration of this compound for treating anxiety disorders.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application, but common targets include kinases and G-protein coupled receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogues based on substituent modifications (Table 1):

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Substituents (Position 2) Key Functional Groups (Position 6) Molecular Weight (g/mol) Biological Role
Target Compound 4-Methylpiperazine Methoxy ~350.8* Potential kinase inhibition
(E)-6-Methoxy-2-(4-aminostyryl)-1,3-benzothiazole (5b) Styryl (4-amino) Methoxy 283.09 Fluorogenic labeling
6-Amino-2-phenylbenzothiazole HCl (13–19) Phenyl Amino ~260–300 Antitumor (HeLa, MCF-7 cells)
2-[5-(4-Methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methylbenzothiazole Pyrazoline-linked phenyl Methyl N/A Antidepressant/antitumor

*Estimated from molecular formula (C₁₃H₁₆ClN₃OS).

Key Observations :

  • Substituent Influence: The 4-methylpiperazine group in the target compound likely improves solubility and binding to charged residues in biological targets (e.g., kinase ATP pockets) compared to non-polar substituents like styryl or phenyl groups .
  • Methoxy vs. Amino Groups: The methoxy group at position 6 may reduce cytotoxicity compared to amino-substituted derivatives (e.g., compounds 13–19), which show potent antitumor activity but higher reactivity .

Physicochemical Properties :

  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral analogues like 5b, which are soluble in organic solvents (e.g., CH₂Cl₂) .
  • Stability : Piperazine-containing derivatives exhibit greater stability under physiological conditions than hydrazide-linked compounds (e.g., ), which may hydrolyze in acidic environments .

Biological Activity

6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a methoxy group and a piperazine moiety, which contributes to its biological activity. The chemical formula is C12H15N3OSC_{12}H_{15}N_3OS with a molecular weight of approximately 253.33 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant anticancer properties. Specifically, compounds containing the benzothiazole structure have shown inhibitory effects on various cancer cell lines. For instance, modifications to the benzothiazole scaffold have led to compounds with IC50 values in the low micromolar range against colon adenocarcinoma and other cancer types .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Reference
6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazoleHCT-1162.5
Other derivativesVarious0.9 - 4.7

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that benzothiazole derivatives exhibit moderate to excellent antimicrobial activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key enzymes .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicrobial StrainZone of Inhibition (mm)Reference
6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazoleE. coli15
Other derivativesS. aureus20

Neuropharmacological Effects

Research has suggested that compounds similar to 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways . This suggests potential applications in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammation .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

One notable study involved the synthesis and evaluation of several benzothiazole derivatives, including the compound . It was observed that modifications at specific positions on the benzothiazole ring significantly affected their anticancer potency and selectivity against different cancer cell lines .

Another study focused on the neuropharmacological effects of similar compounds, highlighting their potential in treating conditions like Alzheimer's disease by targeting specific receptors involved in neurotransmission .

Q & A

Q. What experimental controls are critical when studying metabolic stability in hepatic microsomes?

  • Methodology : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (NADPH-free incubations). Use LC-MS/MS to quantify parent compound depletion. Address interspecies variability by testing in human, rat, and mouse microsomes .

Tables for Key Data

Property Value/Technique Reference
Solubility in DMSO 2–5 mg/mL (~5.97–14.93 mM)
Melting Point >183°C (decomposition observed)
HPLC Retention Time ~12 min (C18, 0.1% HCOOH/ACN gradient)
Crystallographic Resolution 0.98 Å (SHELXL-refined)

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